molecular formula C4H2BrClSZn B14888152 2-Chlorothiophen-3-ylZinc bromide

2-Chlorothiophen-3-ylZinc bromide

Cat. No.: B14888152
M. Wt: 262.9 g/mol
InChI Key: HRVBPHDDKQETIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiophen-3-ylZinc bromide is an organozinc reagent with the molecular formula C₄H₂ClSZnBr, derived from thiophene—a sulfur-containing heterocyclic aromatic compound. This reagent is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce the 2-chlorothiophen-3-yl moiety into complex organic frameworks. Its synthesis typically involves transmetallation of the corresponding halide (e.g., 2-chlorothiophen-3-yl bromide) with zinc dust in the presence of catalysts like cobalt bromide, achieving yields of ~75% under optimized conditions . The chlorine substituent at the 2-position enhances electrophilicity, while the zinc-bromide group facilitates nucleophilic transfer in synthetic applications.

Properties

Molecular Formula

C4H2BrClSZn

Molecular Weight

262.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-3H-thiophen-3-ide

InChI

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1

InChI Key

HRVBPHDDKQETIR-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=[C-]1)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

2-Chlorothiophen-3-ylZinc bromide can be synthesized through the reaction of 2-chlorothiophene with zinc and bromine sources under controlled conditions. One common method involves the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent using magnesium and an alkyl halide. This intermediate is then reacted with zinc bromide to yield this compound .

Chemical Reactions Analysis

2-Chlorothiophen-3-ylZinc bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chlorothiophen-3-ylZinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothiophen-3-ylZinc bromide in chemical reactions involves the transfer of the thiophene moiety to other molecules. In cross-coupling reactions, the zinc bromide moiety facilitates the transfer of the thiophene ring to an organic halide, forming a new carbon-carbon bond. The presence of a palladium catalyst is crucial in these reactions, as it activates the organic halide and promotes the coupling process .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of 2-Chlorothiophen-3-ylZinc Bromide and Analogues
Compound Molecular Formula Key Functional Groups Reactivity Profile Synthetic Yield (%) Key Applications
This compound C₄H₂ClSZnBr Thiophene, Cl, ZnBr Cross-coupling, electrophilic substitution ~75 Pharmaceutical intermediates
2-ChlorophenylZinc bromide C₆H₄ClZnBr Benzene, Cl, ZnBr Negishi coupling, aryl transfer ~75 Polymer chemistry, agrochemicals
3-Chloro-2-fluorobenzyl bromide C₇H₅ClFBr Benzyl, Cl, F, Br Alkylation, SN2 reactions N/A Fluorinated material synthesis
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide C₁₂H₁₃N₂S⁺·Br⁻ Naphthyl, isothiouronium, Br Crystal engineering, charge-assisted H-bonding N/A Ionic materials, supramolecular chemistry

Key Observations :

  • Reactivity: this compound exhibits higher electrophilicity compared to non-heterocyclic analogues like 2-chlorophenylzinc bromide due to the electron-withdrawing thiophene sulfur and chlorine substituents. This enhances its utility in forming carbon-carbon bonds in complex medicinal chemistry scaffolds .
  • Synthetic Yield : Both 2-chlorothiophen-3-yl and 2-chlorophenyl zinc bromides show comparable synthetic efficiencies (~75%), suggesting robust transmetallation protocols for arylzinc bromides .
  • Stability: Unlike ionic bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide), organozinc bromides are moisture-sensitive and require inert conditions for handling .

Crystallographic and Material Science Perspectives

  • Crystal Packing: Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which forms charge-assisted N–H⋯Br hydrogen bonds and ionic layers , organozinc bromides lack such extensive ionic networks due to covalent Zn–C bonding.
  • Thermal Stability: Ionic bromides (e.g., isothiouronium derivatives) exhibit higher thermal stability (>200°C) compared to organozinc bromides, which decompose under heating or prolonged storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.